Char Yield: Bisphosphoramidates vs. Bisphosphates
A study on model nitrogen-phosphorus flame retardants demonstrated that bisphosphoramidates, which share the core P-N structural motif with [bis(diethylamino)phosphoryl-ethyl-amino]methanol, exhibit significantly enhanced thermal stability and charring behavior compared to their direct bisphosphate analogs. Thermogravimetric analysis (TGA) showed that bisphosphoramidates produce more charred residue at elevated temperatures, a critical factor for condensed-phase flame retardancy [1]. This class-level finding indicates that the replacement of P-O-C bonds in phosphates with P-N-C bonds in phosphoramidates leads to a fundamental shift in the thermal degradation pathway, favoring the formation of a protective carbonaceous barrier rather than volatile decomposition products.
| Evidence Dimension | Char yield (residue at high temperature) and thermal stability |
|---|---|
| Target Compound Data | Increased char yield and thermal stability (qualitative observation for bisphosphoramidates as a class) |
| Comparator Or Baseline | Corresponding bisphosphate compounds |
| Quantified Difference | Bisphosphoramidates produce more charred residues than bisphosphates (exact % difference not quantified in the source abstract). |
| Conditions | Thermogravimetric analysis (TGA) under inert or air atmosphere. |
Why This Matters
Higher char yield directly translates to better flame retardant performance in the condensed phase by forming an insulating barrier that protects the underlying polymer from heat and mass transfer during combustion.
- [1] Nguyen C, Kim J. Thermal stabilities and flame retardancies of nitrogen–phosphorus flame retardants based on bisphosphoramidates. Polymer Degradation and Stability. 2008;93(6):1037-1043. View Source
